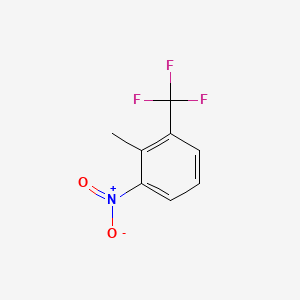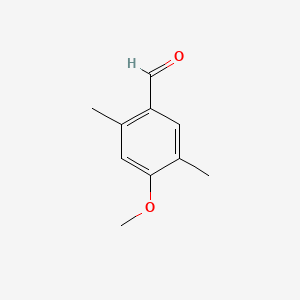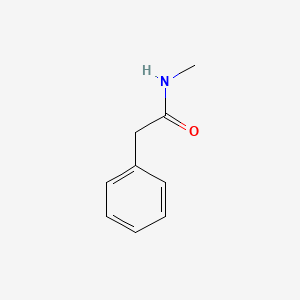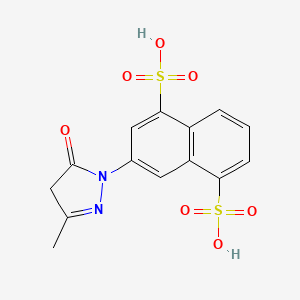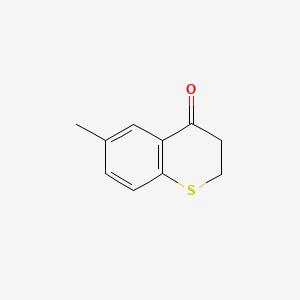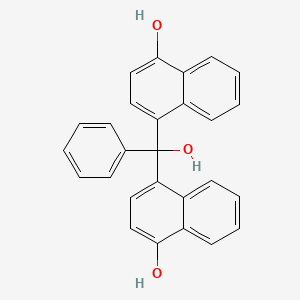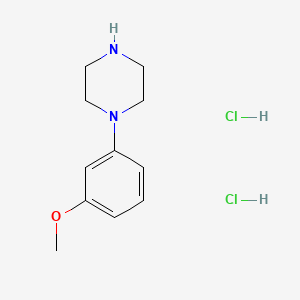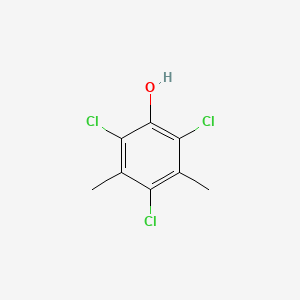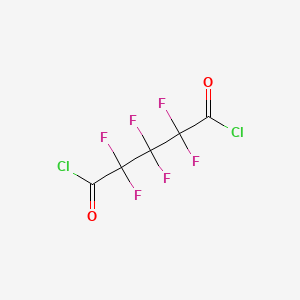
Flunamine
Overview
Description
Preparation Methods
The preparation of flunamine involves several steps:
Lithiation: 1,3,5-trifluoro-benzene is used as the starting material and undergoes lithiation at temperatures between -50°C to -110°C, preferably in tetrahydrofuran (THF) as the solvent.
Formylation: The lithiated intermediate is then reacted with dimethylformamide (DMF) to form 2,4,6-trifluoro benzaldehyde.
Reduction: The benzaldehyde is reduced using potassium borohydride to yield 2,4,6-trifluoro benzyl alcohol.
Chlorination: The benzyl alcohol is then chlorinated using sulfur oxychloride to produce 2,4,6-trifluoro benzyl chloride.
Amination: Finally, the benzyl chloride is reacted with urotropine in an ethanol system to obtain the final product, this compound
Chemical Reactions Analysis
Flunamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form corresponding acids or alcohols.
Common reagents used in these reactions include potassium borohydride for reduction, sulfur oxychloride for chlorination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Flunamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their interactions with cellular components.
Biology: this compound is used to study the effects of calcium entry blockers on cellular processes, including cell proliferation and apoptosis.
Medicine: It is used in clinical research to investigate its efficacy in treating migraines, vertigo, and epilepsy.
Industry: This compound is used in the pharmaceutical industry for the development of new calcium channel blockers and related compounds .
Mechanism of Action
Flunamine exerts its effects by selectively blocking calcium entry into cells. It binds to calmodulin, a calcium-binding protein, and inhibits the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition decreases intracellular calcium levels, leading to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .
Comparison with Similar Compounds
Flunamine is unique among calcium channel blockers due to its selective calcium entry blocking properties and additional histamine H1 blocking activity. Similar compounds include:
Verapamil: A calcium channel blocker with higher affinity for voltage-dependent calcium channels.
Diltiazem: Another calcium channel blocker with different pharmacokinetic properties.
Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action.
Compared to these compounds, this compound has a lower affinity for voltage-dependent calcium channels and may act through an intracellular mechanism involving calmodulin antagonism .
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDRGWUDRUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198416 | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50366-32-0 | |
| Record name | Flunamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUNAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Flunamine in the context of the research paper?
A1: The research paper focuses on a novel method for synthesizing a crucial intermediate for Pimavanserin, a medication used to treat hallucinations and delusions associated with Parkinson’s disease. This compound, specifically 4-Flunamine, acts as a starting material in this synthesis. It undergoes a reductive amination reaction with either N-Methyl-4-piperidone or 1-Methyl-4-piperidylamine, utilizing hydrogen as a reducing agent in the presence of a specialized cobalt catalyst. This reaction yields 4-(4-Fluorobenzylamino)-1-methylpiperidine, the desired Pimavanserin intermediate [].
Q2: Can you elaborate on the catalytic process using this compound as described in the research?
A2: The research highlights the development of a cost-effective and efficient cobalt catalyst, immobilized on a carbon-nitrogen material, for the synthesis of the Pimavanserin intermediate. This catalyst exhibits high activity and selectivity in the reductive amination of this compound with the appropriate piperidine derivative. The reaction is carried out at a specific temperature and pressure, optimized for optimal yield and purity of the desired intermediate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

